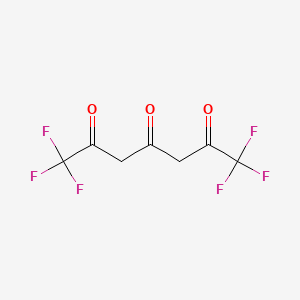

1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione

Vue d'ensemble

Description

1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione is a chemical compound . It is the simplest fluorinated 1,3,5-triketone .

Synthesis Analysis

A simple, convenient, and effective method to synthesize this compound on a preparative scale was developed . The compound was obtained by a Claisen-type double condensation of acetone with trifluoroacetic acid ethyl ester and isolated as a solid monohydrate from the reaction mixture .Molecular Structure Analysis

The molecular structure of this compound contains a total of 19 bonds; 15 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, and 3 ketones (aliphatic) .Chemical Reactions Analysis

Due to their polyfunctional nature and high reactivity, 1,3,5-triketones are versatile reaction partners in a variety of organic transformations . They are also valuable tridentate ligands in coordination chemistry, being able to coordinate both one and two metal ions per molecule .Applications De Recherche Scientifique

Synthesis and Chemical Properties

1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione is a fluorinated 1,3,5-triketone synthesized via a Claisen-type double condensation method. This compound exhibits unique tautomeric features (keto–enol, ring–chain) in various solvents (Sevenard et al., 2006).

Metal Complex Formation

This compound is capable of forming metal complexes, as demonstrated with magnesium, cobalt(II), nickel(II), copper(II), and zinc(II). These complexes indicate its potential in aiding coordinative saturation in the binuclear complexes formed (Fenton, Gayda, & Holmes, 1977).

Spectroscopic Studies and Tautomerism

Spectroscopic studies on the tautomers of heptane-2,4,6-trione and its methylated homologues reveal the presence of triketo-, monoenol-, and bisenol forms, with variations influenced by methyl groups. This study contributes to understanding the compound's behavior in solution phases (Sagara, Kobayashi, & Ueno, 1972).

Interaction with Other Metal Ions

The compound's interaction with other metal ions, such as nickel(II) and cobalt(II), is explored in studies involving equilibrium constants and the compositions of complexes formed in solution. These findings are significant for understanding the compound's chemical reactivity and potential applications in coordination chemistry (Hynes & Walsh, 1985).

Applications in Organometallic Chemistry

Studies involving reactions of metal ions with this compound further elucidate its potential in organometallic chemistry. For instance, its reaction with platinum(II) carbonate complexes and the resulting molecular structures offer insights into its utility in creating complex organometallic structures (Imran et al., 1985).

Kinetics and Mechanism Studies

The kinetics and mechanisms of the reactions of various metal ions (e.g., dioxouranium(VI), copper(II)) with heptane-2,4,6-trione reveal the compound's reactivity and potential for forming complex molecular structures (Hynes & Kelly, 1991).

Schiff Base Metal Complexes

This compound is used in synthesizing macrocyclic Schiff bases, leading to the formation of mononuclear complexes with various transition metals. These complexes have been characterized by their infrared, diffuse-reflectance, and mass spectra, as well as room-temperature magnetic moments, showcasing the compound's versatility in coordination chemistry (Fenton & Gayda, 1977).

Safety and Hazards

Mécanisme D'action

Target of Action

1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione is primarily involved in the formation of metal complexes . It acts as a ligand, binding to various metal ions to form these complexes . The role of these complexes can vary widely, depending on the specific metal ion involved and the environmental context .

Mode of Action

The compound interacts with its targets (metal ions) through coordination bonds , where the metal ion and the compound share an electron pair . This results in the formation of stable metal complexes . The exact nature of these interactions and the resulting changes can depend on the specific metal ion involved .

Biochemical Pathways

Given its role in forming metal complexes, it’s likely that it could influence pathways where these metal ions play a crucial role .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the nature of the metal complex formed. These complexes can have various roles, from catalyzing reactions to influencing the structure and function of proteins .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of this compound. For instance, the formation and stability of the metal complexes can be influenced by these factors .

Propriétés

IUPAC Name |

1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F6O3/c8-6(9,10)4(15)1-3(14)2-5(16)7(11,12)13/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYCFRMFDLHBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CC(=O)C(F)(F)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide](/img/structure/B3266574.png)

![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)-3-phenylnaphthalen-1-yl]-3-phenylnaphthalene](/img/structure/B3266580.png)

![Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3266614.png)

![5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B3266665.png)

![2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3266667.png)

![Hexanoic acid, 6-[[4-(aminosulfonyl)benzoyl]amino]-](/img/structure/B3266670.png)